molecular formula C8H8BrF B1341771 2-Fluoro-5-methylbenzyl bromide CAS No. 886500-09-0

2-Fluoro-5-methylbenzyl bromide

Cat. No.: B1341771
CAS No.: 886500-09-0
M. Wt: 203.05 g/mol
InChI Key: MYGZYGUNZCNJAU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is primarily used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylbenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-5-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions . The reaction typically proceeds as follows:

C8H9FOH+HBrC8H8BrF+H2OC_8H_9FOH + HBr \rightarrow C_8H_8BrF + H_2O C8​H9​FOH+HBr→C8​H8​BrF+H2​O

In this reaction, the hydroxyl group (-OH) of the alcohol is replaced by a bromine atom, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as described above. The reaction is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid under appropriate conditions.

    Reduction Reactions: Reduction of this compound can yield 2-fluoro-5-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: 2-Fluoro-5-methylbenzaldehyde, 2-fluoro-5-methylbenzoic acid.

    Reduction: 2-Fluoro-5-methylbenzyl alcohol.

Scientific Research Applications

2-Fluoro-5-methylbenzyl bromide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Fluoro-5-methylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:

    Benzyl bromide: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.

    2-Fluorobenzyl bromide: Similar reactivity but lacks the methyl group, which can influence steric and electronic properties.

    5-Methylbenzyl bromide:

The presence of both fluorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZYGUNZCNJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590697
Record name 2-(Bromomethyl)-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-09-0
Record name 2-(Bromomethyl)-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried round bottom flask is charged with boron tribromide (13 mL, 140 mmol) and is cooled to −30-45° C. 2-Fluoro-5-methyl-benzyl alcohol (6.5 g, 46 mmol) is then added slowly after which time the reaction is allowed to warm to room temperature.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two

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